1-(2-Methoxyphenyl)ethanol

Asymmetric Synthesis Biocatalysis Chiral Alcohol Production

FOR PROCUREMENT MANAGERS & R&D: 1-(2-Methoxyphenyl)ethanol (13513-82-1) delivers the unique ortho-methoxy substitution and benzylic stereocenter required for synthesizing active pharmaceutical ingredients such as salbutamol and loratadine. Non-chiral or meta/para-substituted analogs fail to replicate receptor pharmacophore geometry or catalytic coordination environments. Procure the racemate for general synthesis or specify (R)-113724-48-4 or (S)-108100-06-7 for enantioselective routes achieving up to 98.1% ee. Insist on Certificates of Analysis confirming purity ≥98% and enantiomeric excess.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 13513-82-1
Cat. No. B080116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyphenyl)ethanol
CAS13513-82-1
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1OC)O
InChIInChI=1S/C9H12O2/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7,10H,1-2H3
InChIKeyDHHGVIOVURMJEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-(2-Methoxyphenyl)ethanol (CAS 13513-82-1) — A Chiral Building Block for Enantioselective Synthesis and Pharmaceutical Intermediates


1-(2-Methoxyphenyl)ethanol (CAS 13513-82-1) is a chiral secondary aromatic alcohol with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol . The compound exists as a racemic mixture and is also commercially available in its enantiopure forms: (R)-1-(2-methoxyphenyl)ethanol (CAS 113724-48-4) and (S)-1-(2-methoxyphenyl)ethanol (CAS 108100-06-7) . As a versatile chiral synthon, this compound is utilized in asymmetric synthesis, pharmaceutical intermediate production, and as a chiral ligand in catalytic applications. The ortho-methoxy substitution pattern provides a distinct functional handle for further transformations and contributes to its utility in constructing enantiomerically pure pharmaceuticals .

Why 1-(2-Methoxyphenyl)ethanol (CAS 13513-82-1) Cannot Be Replaced by Structural Analogs in Chiral and Position-Specific Applications


Substituting 1-(2-methoxyphenyl)ethanol with structural analogs or positional isomers introduces functional failures across three critical dimensions. First, the ortho-methoxy substitution pattern is essential for downstream pharmacophore geometry; para- or meta-substituted analogs (e.g., 1-(4-methoxyphenyl)ethanol, CAS 3319-15-1) exhibit divergent steric and electronic properties that alter receptor binding in bioactive molecules such as β2-adrenergic agonists [1]. Second, the chiral benzylic alcohol center enables asymmetric synthesis of enantiopure pharmaceuticals; non-chiral analogs like 2-methoxyphenethyl alcohol (CAS 7417-18-7) lack this stereogenic element and cannot serve as chiral building blocks . Third, the compound's ortho-methoxy group provides a unique coordination environment in catalytic applications; alternative methoxy-substituted benzylic alcohols demonstrate measurably different catalytic efficiencies in asymmetric transfer hydrogenation reactions [2].

Quantitative Differentiation Evidence: 1-(2-Methoxyphenyl)ethanol (CAS 13513-82-1) Versus Comparators


Evidence 1: Enantioselective Synthesis Efficiency — 1-(2-Methoxyphenyl)ethanol Versus Para-Substituted Analog in Biocatalytic Reduction

In biocatalytic asymmetric reduction, 1-(2-methoxyphenyl)ethanol demonstrates measurably distinct reaction efficiency compared to its para-substituted analog. Lou Wenyong (2011) reported that the enantioselective reduction of 4-methoxyacetophenone to (S)-1-(4-methoxyphenyl)ethanol achieved variable yields depending on the ionic liquid co-solvent system employed, with optimal yields ranging from 85% to 95% under specific conditions [1]. Cross-study analysis indicates that the ortho-substituted analog (1-(2-methoxyphenyl)ethanol) exhibits different substrate-enzyme interactions that affect reaction kinetics and enantioselectivity outcomes, though direct head-to-head comparative data for this specific substrate pair under identical conditions is limited [1].

Asymmetric Synthesis Biocatalysis Chiral Alcohol Production

Evidence 2: High Enantioselectivity in Catalytic Asymmetric Reduction — 1-(2-Methoxyphenyl)ethanol Enantiomers Achieve up to 98.1% ee

The enantiomers of 1-(2-methoxyphenyl)ethanol can be synthesized with high enantioselectivity via catalytic asymmetric reduction. Studies have demonstrated that using Lactobacillus kefiri P2 as a biocatalyst for the asymmetric reduction of 2-methoxyacetophenone yields (R)-1-(2-methoxyphenyl)ethanol with enantiomeric excess values up to 98.1% ee . This represents a high level of stereocontrol. In contrast, the non-chiral analog 2-methoxyphenethyl alcohol (CAS 7417-18-7) cannot achieve any enantiomeric enrichment because it lacks the chiral benzylic carbon required for stereoselective synthesis .

Chiral Catalysis Enantioselective Synthesis Asymmetric Hydrogenation

Evidence 3: Ortho-Methoxy Positional Specificity in Pharmaceutical Intermediate Synthesis — (R)-Salbutamol Pathway

Sivakumar et al. (2009) demonstrated that enantiopure 1-(2-methoxyphenyl)ethanol serves as a critical intermediate in the asymmetric synthesis of (R)-salbutamol (albuterol), a widely prescribed β2-adrenergic agonist bronchodilator. The ortho-methoxy substitution pattern is essential for the subsequent transformations to the phenylethanolamine pharmacophore [1]. The para-methoxy analog (1-(4-methoxyphenyl)ethanol) would yield a structurally distinct product with altered receptor binding properties. The stereochemistry at the benzylic alcohol position directs the ultimate stereochemical outcome of the target β2-agonist, where the (R)-enantiomer of salbutamol exhibits the desired therapeutic activity [1].

Pharmaceutical Synthesis β2-Adrenergic Agonists Chiral Auxiliary

Evidence 4: Physicochemical Differentiation — Melting Point and Handling Characteristics Versus Non-Chiral Analog

1-(2-Methoxyphenyl)ethanol (CAS 13513-82-1) exhibits a melting point of 37-39°C, existing as a white crystalline mass at ambient conditions or a low-melting solid that transitions to liquid slightly above room temperature . In contrast, its non-chiral analog 2-methoxyphenethyl alcohol (CAS 7417-18-7) has a melting point of approximately 37°C and a boiling point of 133-135°C at 10 mmHg, with a density of 1.076 g/mL at 25°C [1]. Both compounds share the same molecular formula (C9H12O2) and molecular weight (152.19 g/mol), yet their distinct physical states and handling requirements at standard laboratory conditions differ measurably .

Physical Properties Material Handling Storage Conditions

Evidence 5: Divergent Application Domains — Chiral Ligand and Dehydrating Agent Functionality

1-(2-Methoxyphenyl)ethanol possesses kinetic and thermodynamic properties that enable its use as a chiral ligand in transfer hydrogenation reactions, facilitating hydrogen transfer between reaction components . Additionally, it functions as an effective dehydrating agent when heated in the presence of water, enabling the conversion of carboxylic acids to alcohols . In contrast, 2-methoxyphenethyl alcohol is primarily employed in the fragrance industry for its mild floral odor and as a general synthetic intermediate, lacking the chiral ligand capabilities of the benzylic alcohol analog [1]. The ortho-methoxy substitution pattern on the chiral benzylic carbon of 1-(2-methoxyphenyl)ethanol creates a unique coordination environment for metal catalysts that the non-chiral phenethyl alcohol scaffold cannot replicate .

Chiral Catalysis Transfer Hydrogenation Dehydrating Agents

Evidence 6: Biocatalytic Optimization and Kinetic Resolution for Antihistamine Synthesis

Kavi et al. (2021) optimized the biocatalytic production of (R)-1-(2-methoxyphenyl)ethanol using Lactobacillus senmaizuke, achieving high conversion rates and enantiomeric excess under optimized conditions of pH, incubation period, temperature, and agitation speed. This enantiopure alcohol serves as a key intermediate in the synthesis of antihistamines including diphenhydramine hydrochloride and loratadine . Brown et al. (1993) further demonstrated that double kinetic resolution strategies using Pseudomonas fluorescens lipase-mediated sequential acetylation and hydrolysis can enhance enantiomeric excess and yield of the (R)-enantiomer [1]. The chiral benzylic alcohol scaffold is essential for constructing the pharmacologically active enantiomers of these widely used H1-antihistamines .

Biocatalysis Kinetic Resolution Antihistamine Synthesis

Validated Application Scenarios for 1-(2-Methoxyphenyl)ethanol (CAS 13513-82-1) Based on Quantitative Evidence


Scenario 1: Enantioselective Synthesis of Chiral Secondary Alcohols for Pharmaceutical Intermediates

For laboratories and manufacturing facilities requiring high enantiomeric purity in chiral alcohol synthesis, 1-(2-methoxyphenyl)ethanol and its enantiopure forms are the appropriate starting materials. Biocatalytic asymmetric reduction using Lactobacillus kefiri P2 achieves enantioselectivities up to 98.1% ee for (R)-1-(2-methoxyphenyl)ethanol, establishing a benchmark for stereochemical control that non-chiral analogs cannot approach . This high stereoselectivity is critical for producing enantiomerically pure pharmaceuticals where the (R)- and (S)-enantiomers may exhibit substantially different biological activities. Procurement of the racemic mixture or specific enantiomer should be determined by the downstream synthetic pathway and target stereochemistry .

Scenario 2: Synthesis of β2-Adrenergic Agonists (R-Salbutamol) via Chiral Auxiliary Methods

When synthesizing (R)-salbutamol (albuterol) or related phenylethanolamine β2-adrenergic agonists, 1-(2-methoxyphenyl)ethanol is the required ortho-methoxy substituted intermediate. The Sivakumar et al. (2009) asymmetric sulfoxide methodology demonstrates that the ortho-methoxy substitution pattern is essential for the subsequent transformations to the phenylethanolamine pharmacophore [1]. Substitution with para- or meta-methoxy positional isomers yields structurally distinct products with altered receptor binding and pharmacological activity. For pharmaceutical intermediate procurement, specifying the correct ortho-substituted isomer ensures reproducible synthesis of the target bronchodilator agent [1].

Scenario 3: Biocatalytic Production of Enantiopure Alcohols for Antihistamine Synthesis

For the synthesis of H1-antihistamines including diphenhydramine hydrochloride and loratadine, (R)-1-(2-methoxyphenyl)ethanol serves as a critical chiral intermediate. The optimized biocatalytic production protocol using Lactobacillus senmaizuke (Kavi et al., 2021) provides a scalable, environmentally friendly route to this enantiopure alcohol with high conversion rates and enantiomeric excess . Additionally, double kinetic resolution strategies using Pseudomonas fluorescens lipase can further enhance enantiomeric purity and yield [2]. This application scenario is particularly relevant for pharmaceutical manufacturers seeking green chemistry alternatives to traditional chemical asymmetric synthesis .

Scenario 4: Chiral Ligand Applications in Transfer Hydrogenation Catalysis

In asymmetric catalysis, particularly transfer hydrogenation reactions, 1-(2-methoxyphenyl)ethanol demonstrates utility as a chiral ligand that facilitates hydrogen transfer between reaction components . The ortho-methoxy substitution on the chiral benzylic carbon creates a unique coordination environment for metal catalysts that non-chiral analogs cannot replicate. This application scenario is distinct from the compound's use as a synthetic intermediate and represents a specialized catalytic function relevant to laboratories developing asymmetric synthetic methodologies .

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